molecular formula C10H7ClN2O B12860443 N-Hydroxyisoquinoline-8-carbimidoyl chloride

N-Hydroxyisoquinoline-8-carbimidoyl chloride

Cat. No.: B12860443
M. Wt: 206.63 g/mol
InChI Key: DGTQVISITXOQDQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyisoquinoline-8-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is known for its unique structure, which includes an isoquinoline ring substituted with a hydroxy group and a carbimidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyisoquinoline-8-carbimidoyl chloride typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the hydroxy and carbimidoyl chloride functionalities. One common method involves the chlorination of N-hydroxyisoquinoline with thionyl chloride or phosphorus pentachloride to form the carbimidoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisoquinoline-8-carbimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted isoquinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxyisoquinoline-8-carbimidoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxyisoquinoline-8-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbimidoyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. This property makes it useful in studies of enzyme function and inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxyisoquinoline-7-carbimidoyl chloride
  • N-Hydroxyisoquinoline-6-carbimidoyl chloride

Uniqueness

N-Hydroxyisoquinoline-8-carbimidoyl chloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(8Z)-N-hydroxyisoquinoline-8-carboximidoyl chloride

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10-

InChI Key

DGTQVISITXOQDQ-RAXLEYEMSA-N

Isomeric SMILES

C1=CC2=C(C=NC=C2)C(=C1)/C(=N/O)/Cl

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.